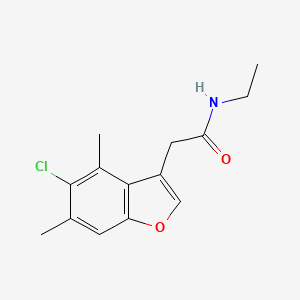![molecular formula C14H9BrFN3O3S B4952167 3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4952167.png)
3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C13H8BrFN2O3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Carbamothioylation: The formation of the carbamothioyl group through a reaction with thiourea or a similar reagent.
Amidation: The formation of the amide bond by reacting the intermediate with an appropriate amine.
Each of these steps requires specific reaction conditions, such as temperature control, the use of catalysts, and the selection of suitable solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and scalability. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can result in various substituted benzamides.
Aplicaciones Científicas De Investigación
3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the bromine, fluorine, and nitro groups allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as modulation of signaling pathways or inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-2-fluoro-5-nitrobenzoic acid: Shares similar functional groups but differs in its overall structure and properties.
3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide: Similar in structure but lacks the carbamothioyl group.
Uniqueness
3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-12-7-10(19(21)22)4-5-11(12)16/h1-7H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMRKXULARTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B4952089.png)
![1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4952092.png)

![1-{4-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4952120.png)
![ethyl {(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4952125.png)
![N-cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4952126.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide)](/img/structure/B4952133.png)

![1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4952142.png)
![N-[(FURAN-2-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE](/img/structure/B4952151.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4952160.png)
![1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea](/img/structure/B4952172.png)
![3-Oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),8-triene;hydrochloride](/img/structure/B4952180.png)
![1-[6-(2-bromophenoxy)hexyl]piperidine](/img/structure/B4952193.png)
